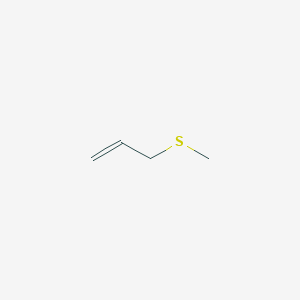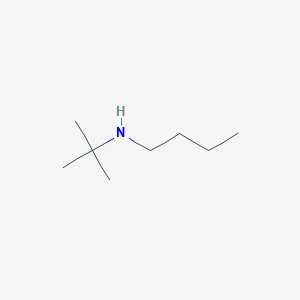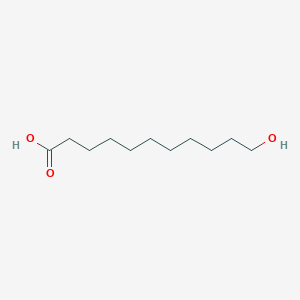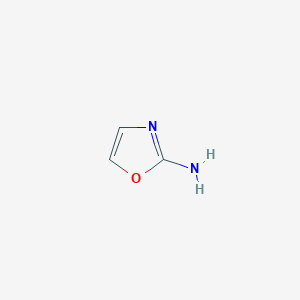
2-Bromo-1-(3,4-dichlorophenyl)ethanone
Vue d'ensemble
Description
2-Bromo-1-(3,4-dichlorophenyl)ethanone (2-BDE) is an organic compound that is widely used in organic synthesis. It is a versatile reagent that can be used in a variety of laboratory experiments, such as in the synthesis of pharmaceuticals, agrochemicals, and polymers. 2-BDE has been studied extensively for its ability to act as a catalyst in the synthesis of a variety of compounds, as well as its potential for use in biomedical applications.
Applications De Recherche Scientifique
Nucleophilic Substitution Reactions : A study investigated the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one. Density Functional Theory (DFT) calculations were used to analyze these reactions, providing insights into the chemical properties and potential applications of these compounds (Erdogan & Erdoğan, 2019).
Selective α-monobromination : Research into the selective α-monobromination of various alkylaryl ketones, including 1-(2,4-dichlorophenyl)pentan-1-one, revealed efficient methods for regioselective electrophilic bromination, which can be applied in the synthesis of α-bromo-alkylaryl ketones (Ying, 2011).
Synthesis of Derivatives : A study focused on synthesizing 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone and explored its potential as a chemical protective group. This research provides a foundation for further applications in organic synthesis (Li Hong-xia, 2007).
Fungicidal Activity of Thiazole Derivatives : Thiazole derivatives were synthesized from 2-bromo-1-(3,4-dimethylphenyl)ethanone, demonstrating potential applications in fungicidal activity. This study highlights the versatility of 2-bromo-1-arylethanones in producing compounds with biological activity (Bashandy, Abdelall, & El-Morsy, 2008).
Enantioselective Synthesis : The enantioselective synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane from related compounds showcased the potential of these compounds in producing enantiomerically pure substances, important in pharmaceutical synthesis (Zhang et al., 2014).
Biotransformation and Chiral Intermediate Synthesis : Research demonstrated the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into a chiral intermediate, highlighting the potential of microbial biocatalysis in producing pharmaceutical intermediates (Miao, Liu, He, & Wang, 2019).
Chalcone Analogues Synthesis : A study illustrated the synthesis of α,β-unsaturated ketones as chalcone analogues using α-bromoketones, offering insights into novel synthetic routes for chalcone-like compounds (Curti, Gellis, & Vanelle, 2007).
Antimicrobial and Antiproliferative Compounds Synthesis : Novel quinolone and conazole analogues were synthesized for antimicrobial and antiproliferative evaluation, demonstrating the role of 2-bromo-1-(4-chlorophenyl) ethanone and related compounds in creating bioactive substances (Ceylan et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a derivative of acetophenone, and such compounds are often used as intermediates in organic synthesis
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(3,4-dichlorophenyl)ethanone . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with targets.
Propriétés
IUPAC Name |
2-bromo-1-(3,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKFHEFMTRCFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288450 | |
| Record name | 3,4-Dichlorophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2632-10-2 | |
| Record name | 2632-10-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichlorophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(3,4-dichlorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














